molecular formula C24H28O7 B13428154 Citric Acid O-tert-Butyl 1,3-Dibenzylester

Citric Acid O-tert-Butyl 1,3-Dibenzylester

Cat. No.: B13428154
M. Wt: 428.5 g/mol
InChI Key: DBFSBBSCSBJTES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Citric Acid O-tert-Butyl 1,3-Dibenzylester typically involves the esterification of citric acid with tert-butyl alcohol and benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Citric Acid O-tert-Butyl 1,3-Dibenzylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Citric Acid O-tert-Butyl 1,3-Dibenzylester is used in several scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.

    Biochemistry: As a reagent in biochemical assays and studies.

    Material Science: In the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Citric Acid O-tert-Butyl 1,3-Dibenzylester involves its ability to undergo hydrolysis, oxidation, and substitution reactions. These reactions are facilitated by the presence of ester bonds and the protective groups (tert-butyl and benzyl) that can be selectively removed or modified. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    Citric Acid Esters: Other esters of citric acid, such as Citric Acid Triethylester and Citric Acid Trimethylester.

    Tert-Butyl Esters: Compounds like Tert-Butyl Acetate and Tert-Butyl Benzoate.

    Benzyl Esters: Compounds such as Benzyl Acetate and Benzyl Benzoate.

Uniqueness

Citric Acid O-tert-Butyl 1,3-Dibenzylester is unique due to its specific combination of protective groups, which provide stability and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and other scientific research applications .

Properties

Molecular Formula

C24H28O7

Molecular Weight

428.5 g/mol

IUPAC Name

1-O,3-O-dibenzyl 2-O-tert-butyl 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C24H28O7/c1-23(2,3)31-22(27)24(28,14-20(25)29-16-18-10-6-4-7-11-18)15-21(26)30-17-19-12-8-5-9-13-19/h4-13,28H,14-17H2,1-3H3

InChI Key

DBFSBBSCSBJTES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)(CC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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